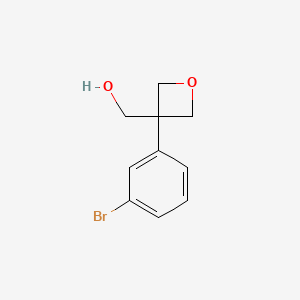

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (3BHMO) is a synthetic compound with a variety of applications in scientific research. It is used in organic synthesis, as a reagent for the protection of alcohols and amines, and as a building block for the synthesis of more complex compounds. 3BHMO is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Applications De Recherche Scientifique

Synthesis of New Materials and Polymers

Oxetane compounds, including derivatives similar to "3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane," are utilized in the synthesis of novel materials with potential applications in coatings, adhesives, and composites. For instance, derivatives of 3-ethyl-3-(hydroxymethyl)oxetane have been prepared for use in cationic UV-curable formulations, showcasing their utility as reactive diluents or binders in several applications (Annby, Ek, & Rehnberg, 2001). Similarly, the synthesis of oxetane monomers based on the explosive LLM-116 illustrates the development of energetic oxetanes with improved performance and insensitivity, highlighting the potential for these compounds in energetic material applications (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Pharmaceutical and Biomedical Applications

Oxetane compounds have also found applications in the pharmaceutical and biomedical fields. For example, the synthesis and characterization of oxetane derivatives for preparing cross-linked polyoxetane resins demonstrate the potential of these materials in drug delivery and biomedical engineering (Motoi, Suda, Shimamura, Nagahara, Takei, & Kanoh, 1988). Moreover, the development of oxetane cis- and trans β-amino-acid scaffolds from d-xylose for the synthesis of methyl and hydroxymethyl analogues of the antibiotic oxetin underscores the role of oxetane derivatives in antibiotic development (Jenkinson, Harris, & Fleet, 2004).

Advanced Energetic Materials

The exploration of oxetane derivatives in the creation of advanced energetic materials is a notable application. The synthesis of 3,3-disubstituted oxetane derivatives from 3-bromomethyl-3-hydroxymethyloxetane for energetic applications reveals the compound's importance as a precursor for synthesizing oxetane derivatives with significant energetic properties (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Propriétés

IUPAC Name |

[3-(3-bromophenyl)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAAKSOJJXIZMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)